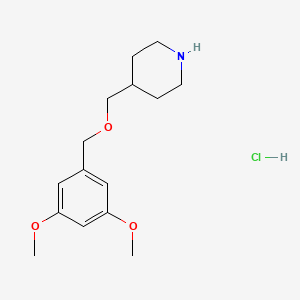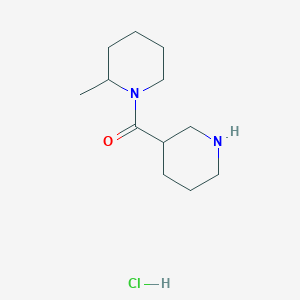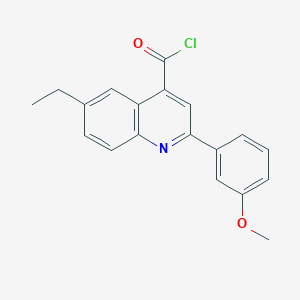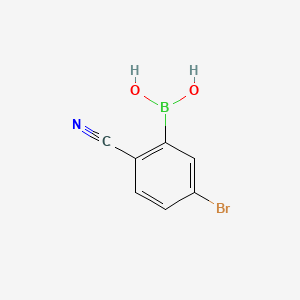![molecular formula C14H20N2S B1441270 8-Bencil-1-tia-4,8-diazaspiro[4.5]decano CAS No. 710268-50-1](/img/structure/B1441270.png)
8-Bencil-1-tia-4,8-diazaspiro[4.5]decano
Descripción general
Descripción
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a compound with the CAS Number: 710268-50-1 and a molecular weight of 248.39 .
Synthesis Analysis
The compound was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis
The linear formula of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is C14H20N2S . The Inchi Code is 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 .Physical and Chemical Properties Analysis
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a solid substance with a melting point of 76 - 77 degrees Celsius .Aplicaciones Científicas De Investigación
Actividad Antiulcerosa
8-Bencil-1-tia-4,8-diazaspiro[4.5]decano: y sus derivados han sido investigados por su potencial como agentes antiulcerosos. La investigación indica que estos compuestos exhiben actividad antiulcerosa comparable a la del omeprazol, un medicamento conocido utilizado para tratar afecciones relacionadas con úlceras . La síntesis de estos compuestos implica un proceso de condensación de tres componentes en una sola olla, que ha demostrado ser eficaz en la producción de sustancias con las propiedades farmacológicas deseadas .
Metodología de Síntesis
La síntesis de derivados de This compound se logra mediante un método que involucra aminas disponibles comercialmente y ácido tioglicólico en tolueno bajo reflujo. Este proceso utiliza una trampa Dean–Stark para eliminar el agua, lo cual es crucial para la reacción de condensación . La eficiencia del método en la creación de una variedad de derivados destaca su importancia en las aplicaciones industriales.
Propiedades Químicas
Las propiedades químicas de los derivados de This compound son significativas para su uso potencial en química medicinal. Estos compuestos se sintetizan como líquidos aceitosos amarillos, lo que indica su naturaleza orgánica y su potencial solubilidad en formulaciones farmacéuticas .
Uso Industrial
Si bien los usos industriales específicos de This compound no están ampliamente documentados, el papel del compuesto en la síntesis de agentes antiulcerosos sugiere su valor en la fabricación farmacéutica. La capacidad de crear medicamentos antiulcerosos efectivos a partir de este compuesto podría tener implicaciones significativas para la industria de la salud .
Seguridad y Regulaciones
La seguridad y la manipulación de This compound se rigen por los protocolos de seguridad química estándar. Al igual que con cualquier compuesto químico, deben tomarse las medidas apropiadas para garantizar el uso seguro y el cumplimiento de los estándares regulatorios .
Investigación Farmacológica
La investigación farmacológica que rodea a This compound se centra principalmente en su actividad antiulcerosa. La exploración de sus efectos y mecanismos ofrece información valiosa sobre el desarrollo de nuevos agentes terapéuticos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound has been investigated for its anti-ulcer activity , suggesting that it may interact with targets involved in gastric acid secretion or mucosal protection.
Mode of Action
The exact mode of action of 8-Benzyl-1-thia-4,8-diazaspiro[4It is known that the compound has shown anti-ulcer activity comparable with that of omeprazole , a proton pump inhibitor that reduces gastric acid secretion This suggests that 8-Benzyl-1-thia-4,8-diazaspiro[4
Result of Action
The molecular and cellular effects of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been reported to exhibit anti-ulcer activity in vivo , suggesting that it may have protective effects on the gastric mucosa
Análisis Bioquímico
Biochemical Properties
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation. These interactions can lead to changes in the metabolic flux and overall biochemical pathways within the cell .
Cellular Effects
The effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, or adverse physiological responses. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane .
Metabolic Pathways
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence the metabolic flux and levels of specific metabolites within the cell. For example, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane within cells and tissues are essential for its biochemical activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. The distribution of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can affect its interactions with biomolecules and its overall cellular effects .
Subcellular Localization
The subcellular localization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
8-benzyl-1-thia-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZCDOJDXFOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NCCS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)




![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine](/img/structure/B1441207.png)

